An In-Depth Technical Guide to 5-Amino-biphenyl-2-carboxylic acid
An In-Depth Technical Guide to 5-Amino-biphenyl-2-carboxylic acid
CAS Number: 754166-77-3
This guide provides a comprehensive technical overview of 5-Amino-biphenyl-2-carboxylic acid, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical properties, synthesis, analytical characterization, and its emerging role as a valuable building block in medicinal chemistry.
Introduction: The Significance of the Aminobiphenyl Carboxylic Acid Scaffold
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The incorporation of both an amino group and a carboxylic acid moiety, as seen in 5-Amino-biphenyl-2-carboxylic acid, introduces versatile handles for further chemical modification and imparts physicochemical properties that can enhance drug-like characteristics. The carboxylic acid group, in particular, plays a crucial role in the biochemistry of living systems and is a common feature in a vast number of pharmaceuticals.[1] This guide aims to provide a detailed understanding of this specific isomer, empowering researchers to leverage its potential in their scientific endeavors.
Part 1: Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 5-Amino-biphenyl-2-carboxylic acid is fundamental for its application in research and development.
Core Chemical Structure and Properties
| Property | Value | Source |
| CAS Number | 754166-77-3 | [2] |
| Molecular Formula | C₁₃H₁₁NO₂ | [2] |
| Molecular Weight | 213.23 g/mol | [2] |
| Appearance | Solid (predicted) | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | - |
Spectroscopic Characterization
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings. The protons ortho to the carboxylic acid group will likely be deshielded and appear at a lower field. The protons on the amine-substituted ring will also exhibit characteristic shifts. The acidic proton of the carboxylic acid will appear as a broad singlet, typically in the 10-13 ppm range, and is exchangeable with D₂O.[3] The protons on the carbon atoms adjacent to the carbonyl group are typically found in the 2-3 ppm region.[4]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons. The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185 ppm region.[3] The carbon attached to the amino group will also have a distinct chemical shift.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorptions:
-
O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[3]
-
N-H stretch (Amine): One or two sharp peaks in the 3300-3500 cm⁻¹ region.
-
C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[3]
-
C=C stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
1.2.3. Mass Spectrometry (MS)
The mass spectrum, under electron ionization (EI), would be expected to show a molecular ion peak (M⁺) at m/z 213. Key fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[5] The presence of the amino group might also lead to characteristic fragmentation pathways.
Part 2: Synthesis Strategies
The synthesis of 5-Amino-biphenyl-2-carboxylic acid can be approached through several strategic pathways. The choice of method will depend on the availability of starting materials, desired scale, and purity requirements. Two plausible synthetic routes are outlined below.
Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[6][7] This approach offers a convergent and efficient route to the target molecule.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A plausible synthetic workflow for 5-Amino-biphenyl-2-carboxylic acid via Suzuki-Miyaura coupling.
Experimental Protocol (Hypothetical):
-
Suzuki-Miyaura Coupling:
-
To a solution of 2-bromo-5-nitrobenzoic acid (1.0 eq) and phenylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like sodium carbonate (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction mixture, and perform an aqueous workup. Acidify the aqueous layer to precipitate the product, 5-nitro-biphenyl-2-carboxylic acid.
-
Filter, wash, and dry the crude product. Purification can be achieved by recrystallization or column chromatography.
-
-
Reduction of the Nitro Group:
-
Dissolve the 5-nitro-biphenyl-2-carboxylic acid intermediate in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid can be used.
-
Monitor the reaction until the starting material is consumed.
-
After the reaction is complete, filter off the catalyst (if using Pd/C).
-
Neutralize the reaction mixture to precipitate the final product, 5-Amino-biphenyl-2-carboxylic acid.
-
Filter, wash with water, and dry to obtain the pure product.
-
Hofmann Rearrangement Approach
The Hofmann rearrangement provides a classic method for converting a primary amide to a primary amine with one less carbon atom.[8][9] This could be a viable, albeit longer, route starting from a biphenyl dicarboxylic acid derivative.
Diagram: Hofmann Rearrangement Workflow
Caption: A conceptual workflow for the synthesis of 5-Amino-biphenyl-2-carboxylic acid using the Hofmann rearrangement.
Experimental Protocol (Conceptual):
-
Selective Amidation:
-
Starting with biphenyl-2,5-dicarboxylic acid, one of the carboxylic acid groups needs to be selectively converted into a primary amide. This can be a challenging step and may require protecting group strategies or carefully controlled reaction conditions. One approach could be the formation of a mono-ester, followed by amidation of the free carboxylic acid, and subsequent hydrolysis of the ester.
-
-
Hofmann Rearrangement:
-
Treat the resulting 5-carbamoyl-biphenyl-2-carboxylic acid with a solution of bromine in aqueous sodium hydroxide.[10]
-
The reaction is typically performed at low temperatures initially and then warmed to effect the rearrangement.
-
The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed in the basic aqueous medium to the amine.
-
Acidification of the reaction mixture will precipitate the final product, 5-Amino-biphenyl-2-carboxylic acid.
-
Purification would be carried out by filtration, washing, and potentially recrystallization.
-
Part 3: Analytical Methodologies
Robust analytical methods are essential for the quality control, quantification, and study of 5-Amino-biphenyl-2-carboxylic acid in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for the separation, quantification, and purity assessment of 5-Amino-biphenyl-2-carboxylic acid.[11] A reversed-phase HPLC method with UV detection is generally suitable.
Proposed HPLC-UV Method:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile | A gradient elution will likely be necessary to achieve good separation from impurities. Trifluoroacetic acid is a common ion-pairing agent that improves peak shape for acidic and basic compounds. |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound. | A typical gradient might run from 10% B to 90% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm and/or 280 nm | The biphenyl system will have strong UV absorbance in this range. |
| Injection Volume | 10-20 µL | Standard injection volume. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
Sample Preparation:
-
For pure substance analysis: Dissolve a known amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
For biological matrices (e.g., plasma): Protein precipitation with a solvent like acetonitrile, followed by centrifugation and filtration of the supernatant, is a common sample preparation technique.[12]
Derivatization for Enhanced Detection
For trace-level analysis, derivatization of the amino or carboxylic acid group can significantly enhance detection sensitivity, especially when using fluorescence detection.[13]
-
Amino Group Derivatization: Reagents such as dansyl chloride or o-phthalaldehyde (OPA) can be used to introduce a fluorescent tag onto the primary amine.[14]
-
Carboxylic Acid Group Derivatization: Reagents like 9-anthryldiazomethane (ADAM) can convert the carboxylic acid into a highly fluorescent ester.
Part 4: Applications in Drug Discovery and Development
5-Amino-biphenyl-2-carboxylic acid serves as a valuable and versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[15][16]
Scaffold for Novel Chemical Entities
The presence of two distinct and reactive functional groups (the amino and carboxylic acid groups) allows for a wide range of chemical transformations. This makes it an ideal starting point for the construction of compound libraries for high-throughput screening. The biphenyl core provides a rigid framework, while the functional groups can be used to introduce diversity and modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Potential Therapeutic Areas
Derivatives of biphenyl carboxylic acids have been explored for a variety of therapeutic applications, including:
-
Anti-inflammatory agents: The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential in this area.[1]
-
Anticancer agents: Biphenyl derivatives have shown promise as cytotoxic agents against various cancer cell lines.[1]
-
Other therapeutic targets: The versatility of the scaffold allows for its adaptation to target a wide range of enzymes and receptors.
Pharmacokinetic Considerations:
The pharmacokinetic profile of drugs derived from 5-Amino-biphenyl-2-carboxylic acid will be influenced by the modifications made to the core structure. The carboxylic acid group can increase water solubility but may also lead to rapid clearance. The amino group can be a site of metabolism. Prodrug strategies, such as esterification of the carboxylic acid, can be employed to improve oral bioavailability.[17]
Part 5: Safety and Handling
While a specific safety data sheet (SDS) for 5-Amino-biphenyl-2-carboxylic acid is not widely available, it should be handled with the care appropriate for a novel chemical compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
5-Amino-biphenyl-2-carboxylic acid, with its unique combination of a biphenyl core and reactive amino and carboxylic acid functionalities, represents a molecule of considerable potential for the drug discovery and development community. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and potential applications. As research into novel chemical entities continues to expand, the utility of such well-defined and versatile building blocks will undoubtedly grow, paving the way for the development of new and improved therapeutics.
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